5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
Description
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at position 3 and a sulfonylated azetidine moiety at position 5. This structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammation or microbial infections, given the known activities of related oxadiazole derivatives .
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-cyclopropyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S/c15-11-3-5-12(6-4-11)22(19,20)18-7-10(8-18)14-16-13(17-21-14)9-1-2-9/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAKWRNXLWELTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS Number: 1351599-03-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.25 g/mol. The compound features a sulfonamide group linked to an azetidine ring and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1351599-03-5 |
| Molecular Formula | C₁₄H₁₄BrN₃O₃S |
| Molecular Weight | 384.25 g/mol |
Biological Activity Overview
The biological activity of compounds containing the oxadiazole ring has been widely studied. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit various pharmacological effects including:
- Antimicrobial Activity : Compounds with the oxadiazole scaffold have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit the growth of various pathogenic bacteria and fungi through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .
- Anticancer Potential : The cytotoxicity of oxadiazole derivatives against cancer cell lines has been reported. For example, specific derivatives have shown effectiveness against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interaction with estrogen receptors .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives often act as enzyme inhibitors. For instance, they may inhibit key enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
- Induction of Apoptosis : Several studies have indicated that these compounds can trigger programmed cell death in cancer cells by activating caspases and other apoptotic pathways .
- Antioxidant Activity : Some oxadiazole compounds exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects.
Case Studies
Several studies highlight the biological efficacy of similar oxadiazole compounds:
- A study on 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives revealed significant cytotoxic effects against MCF-7 breast cancer cells, with mechanisms involving apoptosis induction confirmed through ELISA assays for DNA fragmentation .
- Another investigation into the antimicrobial properties of oxadiazoles demonstrated strong activity against Mycobacterium bovis, suggesting potential applications in treating tuberculosis .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing azetidine and oxadiazole moieties can exhibit significant anticancer properties. The unique structure of 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole allows for potential interactions with various molecular targets involved in cancer progression. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
2. Neuroprotective Effects
The compound's potential neuroprotective effects are being explored, particularly in relation to neurodegenerative diseases. Similar structures have been shown to modulate NMDA receptors, which play a critical role in synaptic plasticity and neuroprotection. This modulation could lead to therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease .
3. Antimicrobial Properties
Recent studies have indicated that oxadiazole derivatives possess antimicrobial activity against various pathogens. The sulfonamide group present in this compound could enhance its efficacy against bacterial infections by inhibiting bacterial enzyme functions .
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of oxadiazole and tested their anticancer activity on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating substantial growth inhibition of cancer cells .
Case Study 2: Neuroprotection
A study investigated the neuroprotective effects of a related oxadiazole compound in a mouse model of ischemic stroke. The results showed significant reductions in infarct size and improved neurological outcomes when treated with the compound, suggesting its potential as a therapeutic agent for stroke recovery .
Summary Table of Applications
Comparison with Similar Compounds
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Derivatives
- Metabolic Stability : 1,2,4-Oxadiazoles (e.g., the target compound) exhibit greater metabolic stability compared to 1,3,4-oxadiazoles due to reduced ring strain and enhanced electronic effects .
- Bioactivity : 1,3,4-Oxadiazoles, such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-on (IIIa), demonstrate anti-inflammatory activity (59.5% edema suppression at 100 mg/kg) . The target compound’s 1,2,4-oxadiazole core may offer improved pharmacokinetics while retaining similar efficacy.
Substituent Effects
Cyclopropyl Group
- This is observed in 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-07-9), where alkyl/aryl substituents modulate solubility and bioactivity .
Azetidine-Sulfonyl Moiety
- Structural Analogues :
- 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole (CAS 1339154-25-4) : Lacks the sulfonyl group but shares the azetidine-oxadiazole scaffold, emphasizing the role of sulfonation in enhancing polarity and receptor interactions .
- 5-(Azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole (CAS 1350988-93-0) : Molecular weight (165.19 g/mol) is lower than the target compound due to the absence of the 4-bromophenyl sulfonyl group, highlighting the latter’s impact on molecular size and solubility .
4-Bromophenyl Sulfonyl Group
- Similar sulfonamide derivatives, such as those in Bull. Chem. Soc. Ethiop. (2019), show enhanced anti-inflammatory and antimicrobial activities compared to non-sulfonylated analogs .
Anti-Inflammatory Potential
- Comparison with IIIa/IIIb : The target compound’s sulfonamide and azetidine groups may synergize to exceed the 59.5–61.9% edema suppression seen in 1,3,4-oxadiazole derivatives .
- Toxicity : Sulfonamides generally exhibit favorable safety profiles. For example, IIIa and IIIb have Severity Index (SI) values of 0.75 and 0.83, respectively, lower than indomethacin (SI = 2.67), suggesting reduced toxicity .
Antimicrobial and Antidiabetic Activities
Physicochemical Properties
Q & A
Q. How can cryo-EM or neutron diffraction enhance understanding of its macromolecular interactions?
- Methodology : For protein-ligand complexes, employ cryo-EM (2.5–3.5 Å resolution) to visualize binding modes. Neutron diffraction (e.g., at Oak Ridge National Lab) locates hydrogen atoms in the sulfonyl-azetidine interface, critical for drug-receptor dynamics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
